4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Medicinal Chemistry Bioisostere Design ADME Optimization

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 1183482‑41‑8, MW 193.18 g mol⁻¹, C₉H₈FN₃O) is a synthetic small-molecule building block comprising a 4-fluoroaniline moiety connected at the ortho position to a 5‑methyl‑1,3,4‑oxadiazole ring. The 1,3,4‑oxadiazole heterocycle is widely employed in medicinal chemistry as a bioisosteric replacement for amide and ester functionalities, providing improved metabolic stability and reduced lipophilicity compared to the 1,2,4‑isomer.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
CAS No. 1183482-41-8
Cat. No. B1464113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
CAS1183482-41-8
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=C(C=CC(=C2)F)N
InChIInChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3
InChIKeyJMIPOVMFTGTENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 1183482-41-8) – Sourcing Guide for a Fluorinated 1,3,4-Oxadiazole-Aniline Scaffold


4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 1183482‑41‑8, MW 193.18 g mol⁻¹, C₉H₈FN₃O) is a synthetic small-molecule building block comprising a 4-fluoroaniline moiety connected at the ortho position to a 5‑methyl‑1,3,4‑oxadiazole ring . The 1,3,4‑oxadiazole heterocycle is widely employed in medicinal chemistry as a bioisosteric replacement for amide and ester functionalities, providing improved metabolic stability and reduced lipophilicity compared to the 1,2,4‑isomer [1]. The compound carries a reactive primary aromatic amine suitable for amide coupling, urea formation, and diazotization chemistries, while the 4‑fluoro substituent and ortho‑oxadiazole connectivity confer distinct physicochemical properties relative to its non-fluorinated and regioisomeric analogs .

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline – Why 1,3,4-Oxadiazole Regioisomers and Non-Fluorinated Analogs Cannot Replace It


Scientific and industrial users cannot freely interchange this compound with its closest 1,2,4‑oxadiazole isomers, non‑fluorinated 5‑methyl‑1,3,4‑oxadiazole‑aniline analogs, or para/meta‑connectivity variants, because each structural feature imparts measurable differences in lipophilicity, basicity, metabolic stability, and hydrogen‑bonding capacity [1]. The 1,3,4‑oxadiazole regioisomer exhibits a median log D reduction of approximately 1.2 log units versus matched 1,2,4‑oxadiazole pairs, directly affecting aqueous solubility and hERG inhibition propensity [1]. The ortho relationship between the aniline –NH₂ and the oxadiazole ring enables an intramolecular hydrogen‑bonding motif that is absent in the meta and para isomers, altering both solid‑state packing and solution‑phase conformation [2]. The 4‑fluoro substituent further reduces the predicted anilinium pKa from ~2.34 (para‑amino isomer) to ~0.93 (target compound), a shift of approximately 1.4 log units that influences protonation state at physiological pH and, consequently, membrane permeability and target‑binding electrostatics .

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline – Quantified Differentiation Evidence Against Closest Comparators


Lipophilicity Advantage – 1,3,4-Oxadiazole Reduces log D by a Median 1.2 Units vs. 1,2,4-Oxadiazole Regioisomers

The 1,3,4-oxadiazole ring system in the target compound provides a major lipophilicity advantage over any 1,2,4-oxadiazole regioisomeric analog. In a systematic comparison of 1,2,4‑ and 1,3,4‑oxadiazole matched molecular pairs across the AstraZeneca compound collection, the median log D difference was 1.2 log units, with the 1,3,4‑isomer consistently showing lower log D [1]. This translates into higher aqueous solubility and reduced hERG channel inhibition risk [1]. Lipophilicity as low as ACD/LogP –0.41 has been reported for closely related 3‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)aniline , and the target compound’s 4‑fluoro substitution is predicted to further modulate log D downward relative to the non‑fluorinated ortho‑isomer .

Medicinal Chemistry Bioisostere Design ADME Optimization

Aniline Basicity Reduction – pKa 0.93 (Target) vs. pKa 2.34 (Para-Amino Isomer)

The predicted anilinium pKa of 4‑fluoro‑2‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)aniline is 0.93±0.10 , which is 1.41 log units lower than the pKa of 2.34±0.10 for the corresponding para‑amino isomer 4‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)aniline . This ~25‑fold reduction in basicity arises from the additive electron‑withdrawing effects of the ortho‑positioned 1,3,4‑oxadiazole ring and the 4‑fluoro substituent. At physiological pH 7.4, the target compound is >99.9999 % neutral (free base), whereas the para‑amino comparator is ~99.999 % neutral — a subtle but measurable difference that translates into altered hydrogen‑bonding character and membrane‑partitioning behavior [1].

Physicochemical Profiling pKa Prediction Membrane Permeability

Density and Molecular Packing – 1.316 g cm⁻³ (Target) vs. 1.229 g cm⁻³ (Para Isomer)

The predicted density of the target compound is 1.316±0.06 g cm⁻³ , compared with 1.229±0.06 g cm⁻³ for the para‑amino isomer 4‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)aniline — a 7.1 % increase. The higher density of the ortho‑fluoro‑substituted compound is consistent with more efficient crystal packing driven by the larger molecular dipole and the capacity for intermolecular N–H···N hydrogen bonds involving both the aniline –NH₂ and oxadiazole ring nitrogens, as documented in crystal structures of ortho‑aminophenyl‑1,3,4‑oxadiazoles [1].

Solid-State Properties Crystal Engineering Materials Chemistry

Hydrogen Bond Donor Count – 1 HBD (Target) vs. 2 HBD (Non-Fluorinated Ortho Analog)

4‑Fluoro‑2‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)aniline possesses only one hydrogen‑bond donor (the aniline –NH₂) because the fluorine substituent, unlike a hydroxyl or additional amino group, cannot act as a classical H‑bond donor . By contrast, 2‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)aniline (CAS 96134‑65‑5) has two H‑bond donors (the –NH₂ group and the ortho C–H, which in certain contexts can participate) and a molecular weight of 175.19 Da . The target compound’s single HBD, combined with its higher molecular weight (193.18 Da ), yields a favorable HBD‑to‑MW ratio that aligns with permeability‑focused design principles [1].

Drug-Likeness Permeability Rule-of-Five

Metabolic Stability Advantage – 1,3,4-Oxadiazole Demonstrates Reduced hERG Inhibition and Improved Microsomal Stability vs. 1,2,4-Oxadiazole

Bioisosteric replacement of a 1,2,4‑oxadiazole ring with a 1,3,4‑oxadiazole ring has been independently reported to yield higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG potassium channels [1][2]. While no direct head‑to‑head microsomal stability data exist for the target compound itself, the class‑level evidence consistently shows that 1,3,4‑oxadiazole isomers outperform their 1,2,4‑counterparts in these developability parameters [1]. A user selecting the target compound’s 1,3,4‑oxadiazole core over a 1,2,4‑oxadiazole building block therefore benefits from this systematically documented risk reduction.

ADME-Tox Cardiotoxicity Metabolic Stability

Ortho-Connectivity Intramolecular Hydrogen Bonding – Unique Conformational Constraint Absent in Meta/Para Isomers

X‑ray crystallographic studies of ortho‑aminophenyl‑1,3,4‑oxadiazole derivatives have confirmed the presence of intramolecular N–H···N hydrogen bonds between the aniline –NH₂ and the oxadiazole ring nitrogen, a structural feature that pre‑organizes the molecular conformation and influences crystal packing [1]. This intramolecular H‑bond is geometrically impossible in the meta‑aminophenyl (CAS 122733‑40‑8) and para‑aminophenyl (CAS 25877‑49‑0) regioisomers . The resulting conformational restriction can reduce the entropic penalty upon target binding and provide a more rigid scaffold for structure‑based drug design [2].

Conformational Analysis Crystal Engineering Ligand Design

4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline – Evidence-Anchored Application Scenarios for Procurement Decision-Making


Medicinal Chemistry – Kinase Inhibitor and GPCR Ligand Scaffold Elaboration

The compound serves as a privileged amine building block for constructing focused libraries of 1,3,4‑oxadiazole‑containing kinase inhibitors and GPCR ligands. The ortho‑aniline handle enables rapid amide coupling or urea formation, while the 1,3,4‑oxadiazole core provides the documented lipophilicity advantage (median 1.2 log D reduction vs. 1,2,4‑isomers [1]) and favorable metabolic stability and hERG profile [2]. The 4‑fluoro substituent further lowers the predicted pKa, ensuring neutrality at physiological pH , which is desirable for CNS‑penetrant candidates. Procurement of this specific scaffold, rather than a 1,2,4‑oxadiazole or non‑fluorinated analog, directly aligns hit‑to‑lead campaigns with developability‑optimized chemical space.

Bioisosteric Replacement of ortho-Amide or Ester Linkers in Hit Optimization

The 1,3,4‑oxadiazole ring is a well‑validated bioisostere for amide and ester functional groups, offering resistance to hydrolytic metabolism while preserving hydrogen‑bond acceptor character [1]. The ortho relationship between the aniline and oxadiazole permits an intramolecular N–H···N hydrogen bond [2] that mimics the conformational constraint of a cis‑amide. When a discovery program requires replacement of a metabolically labile ortho‑aminobenzamide motif, this compound provides a direct synthetic entry point. Its single hydrogen‑bond donor (vs. two for non‑fluorinated analogs ) further supports permeability, making it preferable for oral bioavailability optimization.

Organic Electronics – Electron‑Transport Material Building Block

1,3,4‑Oxadiazoles are established electron‑transport materials in organic light‑emitting diodes (OLEDs) due to their electron‑deficient character and high photoluminescence quantum yields. The target compound combines the electron‑withdrawing oxadiazole core with a 4‑fluoro substituent and a reactive aniline –NH₂ group, enabling covalent incorporation into polymer matrices or small‑molecule emissive layers [1]. The higher predicted density (1.316 g cm⁻³) compared to para‑connected isomers (1.229 g cm⁻³ [2]) suggests denser thin‑film packing, which can improve charge‑carrier mobility. Researchers developing n‑type semiconductors should prioritize the ortho‑fluoro‑oxadiazole‑aniline connectivity for its predicted solid‑state packing advantages.

Chemical Biology – Photoaffinity Labeling and Bioconjugation Probe Synthesis

The primary aromatic amine permits clean diazotization and subsequent functionalization for bioconjugation (e.g., azide installation for click chemistry or isothiocyanate formation for protein labeling). The 4‑fluoro substituent provides a sensitive ¹⁹F NMR handle for probe tracking in complex biological matrices without adding a hydrogen‑bond donor [1]. The 1,3,4‑oxadiazole ring contributes additional metabolic stability over ester‑linked probes, reducing background degradation in cellular assays [2]. For chemical biology groups procuring building blocks for activity‑based protein profiling (ABPP) probe synthesis, this compound offers three orthogonal functionalization vectors (aniline, oxadiazole C–H, fluorine) in a single low‑molecular‑weight scaffold.

Quote Request

Request a Quote for 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.